molecular formula C13H17N3O2 B5859367 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one

3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one

Cat. No.: B5859367
M. Wt: 247.29 g/mol
InChI Key: RMEAFCJCLSMPTA-UHFFFAOYSA-N
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Description

3-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-one is a chemical compound of interest in pharmaceutical and biological research, belonging to the benzimidazole class of heterocyclic aromatics. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of therapeutic applications. This particular derivative is functionalized with a morpholinoethyl chain, a modification often explored to fine-tune the molecule's physicochemical properties and biological activity. Researchers value this compound for its potential in various investigative areas, including the development of novel therapeutic agents. Benzimidazole derivatives are extensively documented in scientific literature for their antitumor, antifungal, analgesic, antiviral, and antihypertensive activities. The structural features of this compound suggest it may be utilized as a key intermediate or building block in organic synthesis and drug discovery programs. It is strictly for use in laboratory research settings. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13-14-11-3-1-2-4-12(11)16(13)6-5-15-7-9-18-10-8-15/h1-4H,5-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEAFCJCLSMPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 One

Established Synthetic Routes to the Benzimidazol-2-one (B1210169) Core and its Derivatives

The benzimidazol-2-one core, also known as 1,3-dihydro-2H-benzimidazol-2-one, is a key structural motif present in a variety of biologically active compounds. Several classical and modern synthetic methods are available for its construction.

A common and straightforward approach involves the reaction of an o-phenylenediamine (B120857) with a carbonyl source. Historically, hazardous reagents like phosgene (B1210022) or its derivatives were used. However, contemporary methods favor safer and more environmentally benign reagents such as urea (B33335), 1,1'-carbonyldiimidazole (B1668759) (CDI), or diethyl carbonate.

For instance, the reaction of 1,2-phenylenediamine with urea at elevated temperatures provides a direct route to 1,3-dihydro-2H-benzimidazol-2-one. uctm.edu Similarly, CDI has been employed as an effective carbonylating agent for the cyclization of o-phenylenediamines to form the benzimidazol-2-one ring system in high yield.

Another versatile method is the intramolecular cyclization of N-(2-aminophenyl)urethanes, which can be prepared from the corresponding o-nitroanilines. This approach allows for the introduction of substituents on the benzene (B151609) ring prior to the formation of the heterocyclic core.

The general synthetic scheme for the formation of the benzimidazol-2-one core is depicted below:

General synthesis of benzimidazol-2-one coreFigure 1: Common synthetic routes to the 1,3-dihydro-2H-benzimidazol-2-one core.

These established routes provide a reliable foundation for the synthesis of the scaffold required for the preparation of 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one.

Strategies for the Introduction of the Morpholine-Ethyl Side Chain

With the benzimidazol-2-one core in hand, the next critical step is the introduction of the 2-morpholin-4-ylethyl side chain at the N-1 position. The most prevalent strategy for this transformation is the N-alkylation of the pre-formed benzimidazol-2-one ring.

This reaction typically involves the deprotonation of the N-H group of the benzimidazol-2-one with a suitable base, followed by nucleophilic attack on an appropriate electrophile bearing the morpholine-ethyl moiety. Common electrophiles for this purpose include 4-(2-chloroethyl)morpholine (B1582488) or 4-(2-bromoethyl)morpholine.

The choice of base and solvent is crucial for the success of this alkylation. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently used to ensure complete deprotonation of the benzimidazol-2-one nitrogen. google.com Alternatively, weaker bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can be employed, often in combination with a polar aprotic solvent and sometimes under phase-transfer catalysis conditions to enhance reactivity. researchgate.net

A representative reaction is shown below:

N-alkylation of benzimidazol-2-oneFigure 2: N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with 4-(2-chloroethyl)morpholine.

An alternative to using haloalkylamines is the use of other leaving groups on the ethyl chain, such as tosylates or mesylates, which can be displaced by the benzimidazol-2-one anion.

Optimization of Reaction Conditions for Synthesis of the Compound and its Analogs

The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of reaction conditions for the N-alkylation step. Several parameters can be tuned to maximize the yield and purity of the desired product while minimizing side reactions, such as O-alkylation or dialkylation.

Table 1: Key Parameters for Optimization of N-Alkylation

ParameterVariations and ConsiderationsPotential Outcomes
Base Strong bases (e.g., NaH, KHMDS) vs. Weaker bases (e.g., K2CO3, Cs2CO3, Et3N). The pKa of the benzimidazol-2-one NH is a key factor.Stronger bases can lead to faster reaction rates but may also promote side reactions. Weaker bases may require higher temperatures or longer reaction times but can offer better selectivity.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) vs. less polar solvents (e.g., THF, acetone).Polar aprotic solvents are generally preferred as they can dissolve the benzimidazol-2-one salt and promote SN2 reactions.
Temperature Reactions can be performed at room temperature or with heating.Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Optimization is necessary to find the balance between reaction time and product purity.
Catalyst Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide - TBAB) can be used with inorganic bases. uctm.eduCan facilitate the reaction between the aqueous and organic phases, improving the efficiency of the alkylation.
Leaving Group The reactivity of the alkylating agent depends on the leaving group (I > Br > Cl > OTs).A more reactive leaving group can lead to faster reactions but may also be more prone to elimination side reactions.

By systematically varying these parameters, a robust and high-yielding protocol for the synthesis of the target compound and its analogs can be developed. For example, the use of cesium carbonate as a base has been shown to be effective in the N-alkylation of similar heterocyclic systems, often providing higher yields and cleaner reactions compared to other inorganic bases.

Novel Synthetic Approaches and Derivatization Strategies for Structural Modification

Beyond the classical synthetic routes, novel approaches for the synthesis and derivatization of this compound are being explored to generate structural diversity for structure-activity relationship (SAR) studies.

One novel approach could involve a one-pot synthesis where the formation of the benzimidazol-2-one ring and the N-alkylation are performed in a single reaction vessel. This can be achieved by carefully selecting the starting materials and reaction conditions. For instance, reacting an N-(2-morpholinoethyl)-o-phenylenediamine with a carbonylating agent could directly yield the desired product.

For derivatization, modifications can be introduced at several positions:

Benzene Ring: Substituents such as halogens, alkyl, alkoxy, or nitro groups can be introduced on the benzene ring of the starting o-phenylenediamine. These substituents can modulate the electronic properties and lipophilicity of the final compound. nih.gov

Morpholine (B109124) Ring: While synthetically more challenging, analogs with substituted morpholine rings can be prepared. This would involve the synthesis of the corresponding substituted 4-(2-chloroethyl)morpholine derivatives.

Ethyl Linker: The length and nature of the linker between the benzimidazol-2-one and the morpholine can be varied. For example, using 3-morpholinopropyl halides would lead to a propyl linker.

N-3 Position: The remaining N-H group of the benzimidazol-2-one can be further functionalized. Alkylation, acylation, or arylation at this position can lead to a diverse range of N,N'-disubstituted analogs. researchgate.net

These derivatization strategies allow for the fine-tuning of the physicochemical and pharmacological properties of the parent compound.

Synthesis of Chemically Labeled Analogs for Mechanistic Elucidation

To study the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as to identify its biological targets, the synthesis of isotopically labeled analogs is indispensable. The most common isotopes used for this purpose are carbon-14 (B1195169) (¹⁴C) and deuterium (B1214612) (²H or D).

Carbon-14 Labeling:

The introduction of a ¹⁴C label is typically achieved by using a ¹⁴C-labeled starting material at the latest possible stage of the synthesis to maximize the radiochemical yield. For this compound, several positions could be labeled:

[¹⁴C]Benzimidazol-2-one Core: Synthesis of the benzimidazol-2-one ring using [¹⁴C]urea or another ¹⁴C-labeled carbonyl source.

[¹⁴C]Ethyl Linker: Using ¹⁴C-labeled 2-chloroethanol (B45725) to synthesize [¹⁴C]-4-(2-chloroethyl)morpholine.

[¹⁴C]Morpholine Ring: This would require a more complex synthesis starting from ¹⁴C-labeled precursors of morpholine.

The choice of the labeling position depends on the metabolic stability of that part of the molecule. nih.govalmacgroup.com

Deuterium Labeling:

Deuterium labeling is often used to investigate metabolic pathways and to prepare internal standards for mass spectrometry-based quantification. Deuterium can be introduced at specific positions that are susceptible to metabolic oxidation. This can lead to a kinetic isotope effect, slowing down the metabolism at that site and potentially improving the pharmacokinetic profile of the compound. researchgate.net

For the target compound, deuterium could be introduced into the morpholine ring or the ethyl linker. For example, using deuterated starting materials like deuterated diethanolamine (B148213) can lead to a deuterated morpholine ring. google.com The ethyl chain can also be deuterated using appropriate deuterated reagents. nih.gov

Molecular Target Identification and Interaction Mechanisms of 3 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 One

Ligand Binding Profiling and Receptor Selectivity in Recombinant Systems

Specific ligand binding and receptor selectivity data for 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one are not available in the reviewed scientific literature. However, studies on other molecules incorporating the benzimidazole-morpholine framework have demonstrated interactions with various receptors. For instance, the compound N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), which shares the benzimidazol-2-one (B1210169) core, has been identified as a multitarget ligand of aminergic G protein-coupled receptors (GPCRs). mdpi.com This suggests that compounds with this core structure have the potential to bind to a range of receptors.

Another example, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), a compound containing a morpholine (B109124) ring, has been shown to be a corticotropin-releasing factor receptor 1 (CRF1) antagonist with subnanomolar affinity. nih.govnih.gov This compound displayed high selectivity for CRF1 over the CRF2 receptor and a panel of other common drug targets. nih.govnih.gov While structurally distinct from this compound, the activity of MTIP highlights the potential for morpholine-containing compounds to exhibit potent and selective receptor binding.

The binding affinity and selectivity of a compound are dictated by its unique three-dimensional structure and physicochemical properties, which determine its interaction with the binding pocket of a receptor. Without experimental data, the precise receptor binding profile of this compound remains speculative.

Enzyme Inhibition and Activation Assays (e.g., AChE, MAO, COX)

While direct enzyme inhibition or activation data for this compound is not documented in the available literature, the benzimidazole (B57391) scaffold is a common feature in many enzyme inhibitors.

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. physchemres.orgnih.gov Numerous studies have explored benzimidazole derivatives as potential AChE inhibitors. physchemres.orgnih.govmdpi.comnih.gov The core structure of benzimidazole is recognized for its ability to interact with the active site of AChE. physchemres.org For example, a series of new benzimidazole-triazole derivatives were designed and synthesized, with some compounds showing potent AChE inhibitory activity. nih.gov

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and Parkinson's disease. mdpi.comnih.govncats.io Benzimidazole derivatives have been investigated for their MAO inhibitory properties. nih.gov Specifically, certain 1,3-disubstituted benzimidazole-2-thiones have demonstrated significant MAO-B inhibitory effects. nih.gov

Cyclooxygenase (COX): Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase enzymes (COX-1 and COX-2). ajol.infomdpi.com Research into novel benzimidazole-morpholine derivatives has identified compounds with inhibitory potential against both COX-1 and COX-2 enzymes. ajol.info

The inhibitory activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity for different enzyme isoforms (e.g., COX-1 vs. COX-2 or MAO-A vs. MAO-B) is a critical aspect of drug development to minimize side effects.

Enzyme TargetPotential Activity of Benzimidazole-Morpholine DerivativesReference Compounds and their Activities
Acetylcholinesterase (AChE)Potential for inhibitionDonepezil is a known AChE inhibitor. nih.gov
Monoamine Oxidase (MAO)Potential for selective MAO-B inhibitionRasagiline is a known MAO-B inhibitor. nih.gov
Cyclooxygenase (COX)Potential for dual COX-1/COX-2 inhibitionIndomethacin is a non-selective COX inhibitor. ajol.info

Modulation of Ion Channels and Transporters in Cellular Models

There is no specific information available regarding the modulation of ion channels or transporters by this compound. However, the benzimidazole moiety is present in compounds known to modulate ion channel activity. For instance, (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) has been identified as an inhibitory gating modulator of small conductance Ca2+-activated K+ (SK) channels. nih.gov This compound was shown to inhibit SK-mediated currents in hippocampal neurons. nih.gov

The modulation of ion channels can occur through various mechanisms, including direct channel block, allosteric modulation of channel gating, or alteration of the channel's sensitivity to endogenous ligands. nih.gov Similarly, the activity of transporters can be influenced by compounds that bind to the transporter protein and either inhibit or enhance its function. The diverse nature of ion channels and transporters means that a wide range of chemical structures can potentially interact with them.

Investigation of G Protein-Coupled Receptor (GPCR) Functional Activity (e.g., cAMP, calcium flux)

No studies have been published that investigate the functional activity of this compound on G protein-coupled receptors (GPCRs). Functional assays, such as those measuring changes in intracellular cyclic AMP (cAMP) levels or calcium flux, are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a specific GPCR. nih.govnih.gov

As mentioned previously, the related compound D2AAK4, which contains a benzimidazol-2-one core, is a multitarget ligand of aminergic GPCRs. mdpi.comnih.gov Functional assays on this compound revealed its antagonist activity at the dopamine (B1211576) D2 receptor. nih.gov This finding underscores the potential for compounds with this scaffold to modulate GPCR signaling pathways. The functional outcome of a ligand-GPCR interaction is dependent on the specific receptor subtype and the signaling cascade to which it is coupled.

Exploration of Nuclear Receptor Interactions

The interaction of this compound with nuclear receptors has not been explored in the available scientific literature. Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to the binding of small lipophilic molecules. nih.govnih.govtmc.edu The binding of a ligand to the ligand-binding domain (LBD) of a nuclear receptor can induce conformational changes that lead to the recruitment of co-activator or co-repressor proteins, thereby modulating gene transcription. nih.govnih.gov

The chemical structure of a compound is a key determinant of its ability to bind to the LBD of a nuclear receptor. Without experimental data from techniques such as reporter gene assays or co-activator/co-repressor recruitment assays, it is not possible to determine if this compound interacts with any of the 48 known human nuclear receptors.

Studies on Protein-Protein Interaction Modulation

There are currently no studies on the modulation of protein-protein interactions (PPIs) by this compound. Modulating PPIs with small molecules is an emerging area of drug discovery. nih.govnih.govcymitquimica.cominterprotein.com PPI modulators can either inhibit or stabilize the interaction between two proteins. nih.govnih.gov

The large and often flat interfaces of PPIs make them challenging targets for small molecules. nih.gov However, successful examples of PPI modulators exist, such as the CCR5 antagonist maraviroc, which is an allosteric inhibitor of the interaction between the HIV-1 gp120 protein and the CCR5 receptor. nih.gov The potential of this compound as a PPI modulator would require extensive screening in relevant cellular and biochemical assays.

Elucidation of Allosteric Modulation Mechanisms

The potential for this compound to act as an allosteric modulator has not been investigated. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding can induce a conformational change in the protein that alters the affinity or efficacy of the orthosteric ligand. nih.gov

Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (reducing the effect), or neutral (not affecting the efficacy but altering the affinity). The identification and characterization of allosteric modulators typically involve sophisticated pharmacological and structural biology techniques. Given the lack of primary binding data for this compound, any discussion of its potential for allosteric modulation would be entirely speculative.

Structure Activity Relationship Sar Investigations of 3 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 One and Its Analogs

Systematic Substituent Effects on the Benzimidazole (B57391) Core

The benzimidazole core is a crucial pharmacophore, and its decoration with various substituents has been a primary strategy for modulating biological activity. SAR studies indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence the compound's efficacy and target interaction. nih.gov

For instance, in the context of p38 MAP kinase inhibitors, a series of 550 benzimidazol-2-one (B1210169) compounds were synthesized with substitutions at five different positions, revealing that 5-membered heteroaryl groups were potent inhibitors. nih.gov The nature and position of substituents on the fused benzene (B151609) ring are critical. Electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or nitro groups, and electron-donating groups such as methoxy (B1213986) or methyl groups, can alter the electronic properties of the entire molecule, thereby affecting target binding. nih.gov Studies on other benzimidazole derivatives have shown that introducing hydrophilic groups like hydroxyls on a 2-phenyl ring can improve activity, whereas lipophilic groups may diminish it. nih.gov

The position of substitution is also paramount. For example, in one study on antifungal N-acylated benzimidazolone derivatives, it was found that 6-carboxylate substituted derivatives were more effective than their 5-substituted regioisomers. This highlights the sensitivity of the binding pocket to the spatial arrangement of functional groups.

Position Substituent Type General Effect on Activity
N1 Various heterocyclesCan significantly influence anti-inflammatory effects. nih.gov
C2 TrifluoroethaneResulted in better CCR3 receptor inhibition compared to other groups. nih.gov
C5/C6 Electron-withdrawing groups (e.g., -Cl, -F)Often associated with enhanced antifungal activity. nih.gov
C5/C6 Electron-donating groups (e.g., -OCH₃, -CH₃)Can reduce antifungal potency. nih.gov
C5/C6 Carboxylate (-COOH)Positional isomerism is critical; 6-COOH showed higher activity than 5-COOH in one antifungal series.

Impact of Modifications to the Morpholine (B109124) Ring and Ethyl Linker

The 3-(2-morpholin-4-ylethyl) side chain plays a vital role, often contributing to improved solubility and pharmacokinetic properties. The morpholine moiety, a versatile and accessible synthetic building block, is a common feature in many biologically active compounds due to its favorable properties. nih.govresearchgate.net

The ethyl linker connecting the benzimidazolone core and the morpholine ring is also a key determinant of activity. Its length and flexibility are critical for positioning the morpholine moiety correctly within the target's binding site. Shortening, lengthening, or increasing the rigidity of this linker can lead to a significant loss of potency by altering the spatial relationship between the two key structural components.

Modification Structural Change Potential Impact
Morpholine Ring Replacement with other heterocycles (e.g., piperidine, thiomorpholine)Alters selectivity, CNS penetration, and binding interactions.
Morpholine Ring Substitution on the ringCan introduce new interaction points or create steric hindrance.
Ethyl Linker Change in length (e.g., methylene, propylene)Affects the positioning of the morpholine ring in the binding pocket.
Ethyl Linker Introduction of rigidity (e.g., double bond, cyclopropane)Restricts conformational freedom, which can be beneficial or detrimental depending on the target's requirements.

Conformational Analysis and Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with a biological target. Conformational analysis of benzimidazolone derivatives, often performed using X-ray crystallography and computational modeling, provides crucial insights into the bioactive conformation.

X-ray crystal structure analyses of related benzimidazole derivatives consistently show that the benzimidazole ring system is nearly planar. nih.govresearchgate.netsemanticscholar.org In a closely related structure, (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the morpholine ring was found to adopt a stable chair conformation. nih.gov The thioamide group in this molecule was inclined at a significant dihedral angle to the benzimidazole ring system, highlighting that the linker region allows for specific spatial orientations. nih.gov

Development of Predictive SAR Models for Target Engagement

To better understand and predict the biological activity of benzimidazolone analogs, quantitative structure-activity relationship (QSAR) models are frequently developed. biointerfaceresearch.com These computational models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. pnrjournal.com

Both 2D- and 3D-QSAR studies have been successfully applied to benzimidazole derivatives. pnrjournal.compnrjournal.com These models rely on calculating various molecular descriptors that quantify physicochemical properties such as:

Steric properties: Molecular volume, surface area.

Electronic properties: Partial atomic charges, dipole moments, frontier orbital energies (HOMO/LUMO).

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. nih.gov These maps visualize regions around the aligned molecules where modifications are predicted to enhance or diminish activity. For example, a map might indicate that a bulky, electropositive substituent is favored in one region, while a smaller, hydrogen-bond accepting group is preferred in another.

These models are validated statistically using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A robust and predictive QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and guiding lead optimization. pnrjournal.comnih.gov

Design Principles for Optimized Research Probes

The benzimidazolone scaffold is not only a component of potential therapeutics but also serves as an excellent foundation for creating optimized research probes. These chemical tools are designed to study biological systems, for example, by identifying the targets of a drug or measuring enzyme activity.

Key design principles for converting a bioactive compound into a research probe include:

Minimal Structural Perturbation: The probe should retain high affinity and selectivity for the target. Modifications are typically made at positions known to be tolerant of substitution, as identified through SAR studies.

Incorporation of a Reporter Tag: A functional group is appended to allow for detection or capture. This can be:

An alkyne or azide for use in "click chemistry," which allows for the covalent attachment of a fluorescent dye or affinity tag (like biotin). nih.gov

A radioisotope (e.g., ¹⁸F) for use in Positron Emission Tomography (PET) imaging to visualize target distribution in vivo. acs.org

A fluorophore for direct visualization in fluorescence microscopy.

Inclusion of a Reactive Group: For activity-based protein profiling (ABPP) probes, a "warhead" (e.g., fluoroacetamidine) is incorporated that forms a covalent bond with the target enzyme, allowing for specific and irreversible labeling. nih.gov

For example, benzimidazole-based clickable probes have been developed to label protein arginine deiminases (PADs) in cells. nih.gov Similarly, novel ¹⁸F-labeled benzimidazolone-based radioligands have been designed as highly selective probes for imaging sigma-2 receptors in tumors. acs.org These examples demonstrate how the foundational SAR knowledge of the benzimidazolone class enables the rational design of sophisticated chemical probes for advanced biological research.

Computational and Theoretical Chemistry Studies Applied to 3 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties of 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and reactivity.

Detailed research findings from DFT analyses on analogous benzimidazol-2-one (B1210169) structures reveal critical insights into the electronic landscape. researchgate.netmdpi.com The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another valuable output, which illustrates the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show electronegative regions around the oxygen atoms of the benzimidazolone and morpholine (B109124) rings, as well as the nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, electropositive regions, likely around the hydrogen atoms, would be prone to nucleophilic attack. This information is crucial for understanding potential intermolecular interactions, such as hydrogen bonding, with biological targets. researchgate.netmdpi.com

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron; relates to reactivity with electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron; relates to reactivity with nucleophiles.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A larger gap implies higher kinetic stability and lower chemical reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the ability to engage in dipole-dipole interactions.
Mulliken Charges Partial charges assigned to individual atoms.Helps in identifying reactive sites and understanding intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Complex Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. researchgate.netnih.gov For this compound, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. These simulations can screen large libraries of proteins to find those with the highest binding affinity for the compound.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy for different conformations. nih.gov The results are often expressed as a docking score, which estimates the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex. nih.gov

Interaction TypeDescriptionPotential Residues for Interaction
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a nearby electronegative atom.Asp, Glu, Ser, Thr, Gln, Asn
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution.Ala, Val, Leu, Ile, Phe, Trp
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, His
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.All amino acid residues

Molecular Dynamics Simulations of Compound-Protein Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-protein complex over time. researchgate.netnih.govnih.gov MD simulations are crucial for assessing the stability of the docked conformation and understanding the flexibility of both the ligand and the protein upon binding.

In an MD simulation, the atoms of the system are allowed to move according to the laws of classical mechanics. nih.gov By analyzing the trajectory of these movements, researchers can calculate various parameters, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net A stable RMSD value over the simulation time suggests that the ligand remains bound in a stable conformation within the protein's active site. researchgate.net The RMSF values indicate the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. researchgate.net

These simulations can also reveal the role of water molecules in mediating protein-ligand interactions and provide a more accurate estimation of the binding free energy. nih.gov

MD Simulation ParameterDescriptionInterpretation for Compound-Protein Stability
RMSD (Root Mean Square Deviation) Measures the average distance between the atoms of the superimposed protein-ligand complex over time.A low and stable RMSD value indicates a stable binding mode.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of each amino acid residue from its average position.Highlights flexible regions of the protein and those that interact with the ligand.
Radius of Gyration (Rg) A measure of the compactness of the protein structure.A stable Rg value suggests that the protein's overall fold is maintained upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.A high number of persistent hydrogen bonds indicates a strong and stable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov For this compound, QSAR models can be developed using a dataset of its analogs with known biological activities.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. biointerfaceresearch.comnih.gov

A statistically significant QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com The model also provides insights into which structural features are most important for the desired biological effect. nih.gov

QSAR Model TypeDescriptionApplication in Analog Design
2D-QSAR Uses 2D structural descriptors like topological indices and physicochemical properties.Useful for initial screening and identifying general trends in activity.
3D-QSAR Uses 3D descriptors derived from the molecular fields (steric and electrostatic) of the compounds.Provides a more detailed understanding of the structure-activity relationship and guides modifications in 3D space.
CoMFA (Comparative Molecular Field Analysis) A 3D-QSAR technique that correlates biological activity with steric and electrostatic fields.Generates contour maps that visualize regions where modifications are likely to increase or decrease activity.
CoMSIA (Comparative Molecular Similarity Indices Analysis) An extension of CoMFA that includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.Offers a more comprehensive analysis of the structural requirements for activity.

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.comnih.govresearchgate.net For this compound, a pharmacophore model can be developed based on its structure and known active analogs.

This model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific 3D geometry. nih.gov Once a pharmacophore model is created, it can be used as a query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to have similar biological activity. dovepress.com

The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for experimental testing. This approach significantly accelerates the discovery of new lead compounds. scirp.org

Pharmacophore FeatureDescriptionPotential Role in this compound
Hydrogen Bond Acceptor (HBA) An electronegative atom (e.g., O, N) that can accept a hydrogen bond.The oxygen atoms of the benzimidazolone and morpholine moieties.
Hydrogen Bond Donor (HBD) A hydrogen atom attached to an electronegative atom.The N-H group of the benzimidazolone ring.
Aromatic Ring (AR) A planar, cyclic, conjugated system of pi electrons.The benzene (B151609) ring of the benzimidazole (B57391) core.
Hydrophobic (HY) A nonpolar group that avoids contact with water.The ethyl linker and parts of the morpholine and benzimidazole rings.
Positive Ionizable (PI) A group that can carry a positive charge at physiological pH.The nitrogen atom of the morpholine ring.

In Silico Prediction of Potential Biological Targets and Signaling Pathways

In silico target prediction methods aim to identify the most likely biological targets of a compound by leveraging the vast amount of available biological and chemical data. nih.gov For this compound, these methods can provide valuable hypotheses about its mechanism of action.

Several computational tools and databases are available for this purpose. For example, software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the compound's structure. actamedica.org Other platforms, such as Swiss Target Prediction and BindingDB, use ligand similarity-based approaches to identify potential protein targets. actamedica.orgisca.me

Once potential targets are identified, pathway analysis tools can be used to determine which signaling pathways might be modulated by the compound. This helps to place the predicted targets in a broader biological context and can suggest potential therapeutic applications or off-target effects. isca.me

In Silico Tool/DatabaseMethodologyPredicted Information
PASS (Prediction of Activity Spectra for Substances) Structure-activity relationship analysis based on a large training set of known compounds.Predicts a broad spectrum of biological activities (e.g., enzyme inhibition, receptor agonism/antagonism).
Swiss Target Prediction 2D and 3D similarity-based screening against a database of known active compounds.Identifies the most probable protein targets for a given molecule.
BindingDB A public database of measured binding affinities of small molecules to proteins.Can be used to find proteins that bind to compounds similar to the query molecule.
KEGG (Kyoto Encyclopedia of Genes and Genomes) A database resource for understanding high-level functions and utilities of the biological system.Can be used to map predicted targets to specific signaling pathways.

Computational Assessment of Synthetic Route Feasibility

Computational chemistry can also play a role in evaluating the feasibility of synthetic routes for producing this compound and its analogs. zsmu.edu.ua Theoretical calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and estimate reaction energies. zsmu.edu.ua

By understanding the thermodynamics and kinetics of each step in a proposed synthesis, chemists can identify potential bottlenecks, predict the formation of byproducts, and optimize reaction conditions to improve yields. ekb.eg For instance, DFT calculations can be used to explore different catalytic cycles or to assess the reactivity of various starting materials. zsmu.edu.ua

While experimental validation is always necessary, computational assessment can provide valuable guidance in the design of efficient and cost-effective synthetic strategies. researchgate.net

Computational MethodApplication in Synthesis Assessment
DFT Calculations Modeling reaction pathways, calculating activation energies, and predicting the stability of intermediates and products.
Transition State Theory Estimating reaction rate constants based on the properties of the transition state.
Molecular Mechanics Conformational analysis of reactants and products to assess steric hindrance and strain.
Solvation Models Evaluating the effect of different solvents on reaction energetics and equilibria.

Preclinical Pharmacodynamics and Biological Impact in Non Human Systems of 3 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 One

Cellular Assays for Functional Activity and Signal Transduction

No information was found regarding the functional activity or signal transduction pathways of 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one in cellular assays.

Ex Vivo Tissue Bath Studies for Receptor Functional Responses (e.g., isolated organ preparations)

There is no available data from ex vivo tissue bath studies investigating the receptor functional responses to this compound.

In Vivo Target Engagement Studies in Animal Models (e.g., receptor occupancy, biomarker modulation)

Specific in vivo target engagement studies, including receptor occupancy or biomarker modulation, for this compound in animal models have not been reported in the available literature.

Investigation of Neurophysiological Effects in Rodent Models (e.g., electrophysiology, neurotransmitter dynamics)

No studies were identified that investigated the neurophysiological effects, such as changes in electrophysiology or neurotransmitter dynamics, of this compound in rodent models.

Behavioral Phenotyping in Animal Models as Readouts of Central Target Engagement

There is no information available on behavioral phenotyping in animal models to assess the central target engagement of this compound.

Histological and Immunohistochemical Analysis of Compound-Induced Changes in Tissues

No histological or immunohistochemical analyses of tissue changes induced by this compound have been documented.

Omics-Based Approaches to Understand Cellular Responses in Preclinical Systems

There are no available reports on the use of omics-based approaches (e.g., transcriptomics, proteomics) to understand the cellular responses to this compound in preclinical systems.

Metabolic Fate and Biotransformation Pathways of 3 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 One in Preclinical Models

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-human origin)

In vitro metabolic stability assays using liver microsomes or hepatocytes from preclinical species such as rats, mice, dogs, and monkeys are fundamental in early drug discovery. These experiments provide initial estimates of a compound's intrinsic clearance and metabolic half-life. The data generated helps in predicting its in vivo clearance and potential for accumulation. However, specific data from such studies for 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one are not present in the reviewed literature.

Identification and Characterization of Major Metabolites in Animal Systems

Following in vitro assessments, in vivo studies in animal models are conducted to identify the major circulating and excreted metabolites. Techniques like mass spectrometry are employed to elucidate the chemical structures of these metabolites. This information is crucial for understanding the primary metabolic pathways and whether the metabolites are pharmacologically active or potentially toxic. For this compound, no studies detailing the identification and characterization of its metabolites in any preclinical species have been found.

Enzyme Kinetics of Relevant Metabolizing Enzymes (e.g., Cytochrome P450 inhibition/induction in preclinical species)

Benzimidazole-containing compounds are known to interact with CYP enzymes. nih.gov Studies to determine a compound's potential to inhibit or induce specific CYP isozymes are essential to predict drug-drug interactions. mdpi.comnih.gov These assessments are typically performed using recombinant human CYP enzymes or liver microsomes from various species. The search for such enzyme kinetic data for this compound did not yield any specific results.

Glucuronidation and Sulfation Pathways in Non-human Models

Phase II metabolism, including glucuronidation and sulfation, facilitates the excretion of drugs and their metabolites by increasing their water solubility. Understanding these conjugation pathways is important for a complete picture of a compound's elimination. While the general principles of these pathways are well-established, specific information on their role in the metabolism of this compound in non-human models is not available.

Species Differences in Preclinical Metabolic Profiles

Significant variations in drug metabolism can exist between different animal species and humans. Therefore, comparative metabolic studies in various preclinical models are conducted to select the most appropriate species for toxicology studies and to aid in the extrapolation of animal data to humans. No comparative metabolic data for this compound across different preclinical species could be located.

Analytical Methodologies for Research Applications of 3 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 One

Development of HPLC-UV/MS Methods for Compound Quantitation in Research Matrices

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a cornerstone for the quantitation of 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one in various research samples. The development of a robust HPLC method is essential for accurately measuring the compound's concentration.

Method development typically begins with the selection of an appropriate stationary phase, with C18 columns being a common choice for separating benzimidazole (B57391) derivatives and related compounds. nih.gov The mobile phase, a critical component for achieving optimal separation, often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer. nih.govnih.gov The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for retention and separation on the column.

Gradient elution, where the composition of the mobile phase is changed over the course of the analytical run, is frequently used to achieve better separation of the target compound from impurities or other components in the matrix. nih.gov The flow rate is optimized to ensure good peak shape and resolution within a reasonable timeframe. nih.gov

UV detection is a common initial approach, with the wavelength set to the absorbance maximum of this compound to ensure maximum sensitivity. nih.gov For more complex matrices or when higher selectivity and sensitivity are required, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method. This allows for the precise measurement of the compound based on its mass-to-charge ratio, significantly reducing interference from matrix components. chromatographyonline.com

Table 1: Illustrative HPLC-UV/MS Method Parameters for Benzimidazole-Related Compounds

Parameter Typical Setting Purpose
Column C18 or Biphenyl (B1667301), 1.7-5 µm particle size Stationary phase for chromatographic separation. nih.gov
Mobile Phase Acetonitrile/Methanol and buffered water (e.g., ammonium formate) Elutes the compound from the column. nih.gov
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the mobile phase and analysis time. nih.govnih.gov
Column Temperature 30 - 60°C Affects viscosity and separation efficiency. nih.gov
Injection Volume 4 - 10 µL Volume of sample introduced into the system. nih.gov
UV Wavelength ~245 nm (Compound specific) Selected for maximum absorbance and sensitivity. nih.gov

| MS Ionization | Positive Electrospray Ionization (ESI) | Generates charged ions for mass analysis. nih.gov |

Mass Spectrometry-Based Detection and Identification Techniques

Mass spectrometry (MS) is a powerful tool for the structural elucidation and confirmation of this compound. When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it provides high specificity and sensitivity. nih.gov

In MS analysis, the compound is first ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula, confirming the compound's identity. ugent.be

Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). The resulting fragmentation pattern serves as a structural fingerprint for the molecule. nih.gov For compounds containing a morpholine (B109124) moiety, a characteristic fragment ion with an m/z of 100.11, corresponding to the morpholine group, is often observed and can be used as a diagnostic marker in screening methods. ugent.beresearchgate.net Understanding these fragmentation pathways is crucial for identifying the compound and distinguishing it from structurally similar analogues. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Analysis Type Predicted Ion/Fragment Significance
Full Scan MS (ESI+) [M+H]⁺ Provides the mass of the protonated molecular ion for confirmation of molecular weight.
HRMS Exact mass of [M+H]⁺ Allows for determination of the elemental formula.
MS/MS Fragmentation Precursor Ion: [M+H]⁺ The molecular ion is selected for fragmentation.
MS/MS Fragmentation Product Ion (e.g., m/z ~100) Characteristic fragment corresponding to the morpholinoethyl side chain. ugent.beresearchgate.net

| MS/MS Fragmentation | Other Product Ions | Fragments corresponding to the benzimidazolone core, providing a structural fingerprint. |

Chromatographic Separation Techniques for Purity Assessment in Research Samples

Chromatographic techniques are indispensable for assessing the purity of newly synthesized batches of this compound. The goal is to separate the main compound from any starting materials, by-products, or degradation products.

Reverse-phase HPLC (RP-HPLC) is the most common method used for purity analysis. The choice of column is critical for achieving the necessary resolution. While standard C18 columns are widely used, other stationary phases, such as biphenyl columns, can offer alternative selectivity and may be necessary to separate closely related isomers or impurities. nih.gov The method must be developed to achieve baseline separation between the main peak and all impurity peaks to allow for accurate quantitation.

Gas chromatography (GC) can also be an option for purity assessment, particularly for volatile impurities or if the target compound can be derivatized to increase its volatility and thermal stability. nih.gov For determining residual organic solvents from the synthesis process, headspace GC is the standard technique. researchgate.net

The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. Diode-array detection (DAD) or UV detection is commonly used for this purpose, as it provides a response for most organic compounds. ugent.be

Bioanalytical Methods for Measuring Compound Levels in In Vitro Assays and Animal Tissues

Measuring the concentration of this compound in biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and in vitro pharmacology studies. wum.edu.plqub.ac.uk These bioanalytical methods must be highly sensitive and selective to accurately quantify the compound in the presence of complex biological components.

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and specificity. nih.gov The method involves developing a multiple reaction monitoring (MRM) assay, where a specific precursor ion-to-product ion transition is monitored for the analyte and an internal standard. This provides two levels of mass filtering, significantly reducing background noise and matrix effects. nih.gov

A critical step in bioanalysis is sample preparation, which aims to extract the analyte from the biological matrix and remove interfering substances. nih.gov Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. More advanced, high-throughput techniques like liquid-phase microextraction (LPME) have also been developed to handle small sample volumes efficiently. nih.gov

The development and validation of these methods are governed by stringent guidelines from regulatory bodies to ensure data reliability for toxicokinetic or pharmacokinetic studies. wum.edu.pl

Table 3: Key Considerations for Bioanalytical Method Development

Stage Key Objective Common Techniques
Sample Preparation Isolate analyte, remove interferences Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), LPME nih.gov
Chromatography Separate analyte from matrix components Ultra-High-Performance Liquid Chromatography (UHPLC) for speed and resolution. nih.gov
Detection Sensitive and selective quantification Triple Quadrupole Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). nih.gov

| Quantification | Accurate measurement | Use of a stable isotope-labeled or structural analogue internal standard. |

Quality Control and Validation of Analytical Procedures for Research Purity and Identity

To ensure that an analytical method provides trustworthy results, it must undergo a formal validation process. nih.gov Method validation establishes through documented evidence that the procedure is suitable for its intended purpose. researchgate.net The parameters for validation are outlined in international guidelines, such as those from the International Council for Harmonisation (ICH). scispace.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

These validation procedures are fundamental for the quality control of this compound in a research context, ensuring the identity and purity of the material used in experiments. nih.govresearchgate.net

Table 4: Summary of Analytical Method Validation Parameters

Parameter Definition
Accuracy Closeness of test results to the true value. researchgate.net
Precision Agreement among a series of measurements from the same sample. researchgate.net
Selectivity Ability to measure the analyte in the presence of other components. researchgate.net
Linearity Proportionality of the measured value to the concentration. researchgate.net
Range Concentration interval where the method is accurate, precise, and linear. researchgate.net
LOD/LOQ The lowest concentration that can be reliably detected/quantified. researchgate.net

| Robustness | Resilience of the method to small changes in operational parameters. scispace.com |

Future Directions and Emerging Research Avenues for 3 2 Morpholin 4 Ylethyl 1h Benzimidazol 2 One

Exploration of Novel Target Interactions and Polypharmacology

The benzimidazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Future research could focus on elucidating the full target profile of 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one. This concept, known as polypharmacology, involves a single drug acting on multiple targets simultaneously, which can lead to enhanced efficacy or novel therapeutic applications. nih.gov

Computational approaches, such as molecular docking and similarity screening, could be employed to predict potential off-target interactions. For instance, benzimidazolone derivatives have been identified as inhibitors of p38 MAP kinase and as selective ligands for sigma-2 receptors, suggesting that this compound could be screened against these and other kinase or receptor families. nih.govnih.gov Experimental validation of these predicted targets through in vitro binding assays and cellular thermal shift assays (CETSA) would be a critical next step.

Table 1: Potential Target Classes for Polypharmacological Profiling of this compound

Target ClassRationale for InvestigationPotential Therapeutic Areas
KinasesThe benzimidazolone core is present in known kinase inhibitors. nih.govOncology, Inflammatory Diseases
G-Protein Coupled Receptors (GPCRs)Benzimidazolone derivatives have shown affinity for various GPCRs, including sigma receptors. nih.govnih.govCentral Nervous System Disorders, Pain
Ion ChannelsThe morpholine (B109124) moiety can influence interactions with ion channels.Neurological Disorders, Cardiovascular Diseases
Enzymes (e.g., Hydrolases, Oxidoreductases)The heterocyclic nature of the scaffold allows for diverse enzymatic interactions.Metabolic Disorders, Infectious Diseases

Application in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively binding to a specific protein target. Given the potential for diverse biological activity, this compound could serve as a foundational scaffold for the development of novel chemical probes. Benzimidazole-based compounds have been successfully developed as "clickable" probes for labeling cellular proteins, demonstrating the feasibility of this approach. acs.orgacs.orgnih.gov

To be utilized as a probe, the molecule would likely require modification to incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) or a reactive group for covalent labeling of the target protein. The development of such probes would enable detailed studies of target engagement, localization, and downstream biological effects within living cells.

Development of Optogenetic or Chemogenetic Tools Based on the Scaffold

Optogenetics and chemogenetics are powerful techniques for controlling the activity of specific cells, particularly neurons, with light or engineered ligands, respectively. The development of novel ligands for chemogenetic receptors, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), is an active area of research.

The benzimidazolone scaffold, with its established drug-like properties, could be explored as a starting point for designing novel, potent, and selective ligands for existing or newly engineered chemogenetic receptors. nih.gov This would involve iterative chemical synthesis to optimize the structure of this compound to enhance its affinity and selectivity for a specific DREADD, while minimizing off-target effects on endogenous receptors.

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology aim to understand the complex interplay of biological molecules and pathways. These approaches can be used to predict the mechanism of action of a compound and to identify potential biomarkers of its activity.

Should this compound demonstrate a polypharmacological profile, network pharmacology could be used to map its interactions within cellular signaling networks. By integrating data from proteomics, transcriptomics, and metabolomics experiments following treatment with the compound, researchers could construct a comprehensive model of its cellular effects. This could reveal unexpected therapeutic opportunities or potential mechanisms of toxicity.

Advanced Spectroscopic Techniques for Mechanism Elucidation in Biological Contexts

Advanced spectroscopic techniques are crucial for understanding how a molecule interacts with its biological target at a molecular level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and various forms of fluorescence spectroscopy could be applied to study the binding of this compound to its target proteins.

For example, NMR could be used to map the binding site of the compound on a protein and to characterize the conformational changes that occur upon binding. Time-resolved fluorescence spectroscopy could provide insights into the kinetics of the binding interaction. nih.gov These detailed mechanistic studies are essential for the rational design of more potent and selective derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a benzimidazolone core and introduce the morpholinoethyl group via nucleophilic substitution or alkylation. For example, react 1H-benzimidazol-2-one with 2-chloroethylmorpholine in the presence of a base (e.g., K2_2CO3_3) in DMF at 80–100°C for 12–24 hours .
  • Step 2 : Monitor reaction progress using TLC or HPLC. Optimize solvent polarity (e.g., switch from DMF to acetonitrile for better yield) and temperature to reduce side products.
  • Step 3 : Purify via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) or recrystallization from ethanol/water mixtures.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Analytical Techniques : Use 1^1H/13^13C NMR to confirm the presence of the morpholinoethyl group (e.g., δ ~2.5–3.5 ppm for N-CH2_2-CH2_2-O in morpholine) and benzimidazolone core .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C13_{13}H15_{15}N3_3O2_2: 269.1134).
  • HPLC : Purity >98% using a C18 column (gradient: 0.1% TFA in H2_2O/acetonitrile).

Q. What in vitro assays are suitable for preliminary pharmacological profiling?

  • Methodology :

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine receptors using radioligand displacement (e.g., [3^3H]-8-OH-DPAT for 5-HT1A_{1A}) .
  • Cytotoxicity : Test in HEK-293 or HepG2 cells via MTT assay (IC50_{50} determination).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the morpholinoethyl substituent’s role?

  • Methodology :

  • Analog Synthesis : Replace morpholine with piperidine, pyrrolidine, or azepane groups to assess the impact of ring size and N-substitution on activity .
  • Biological Testing : Compare IC50_{50} values across analogs using standardized assays (e.g., kinase inhibition or receptor binding).
  • Computational Modeling : Perform docking studies (AutoDock Vina) to analyze interactions between the morpholinoethyl group and target receptors .

Q. What strategies resolve discrepancies between computational activity predictions (e.g., QSAR) and experimental results?

  • Methodology :

  • Model Refinement : Recalibrate QSAR descriptors (e.g., GRIND or CoMFA) using a larger dataset of analogs with experimentally validated activities .
  • Experimental Validation : Re-test compounds under standardized conditions (e.g., pH, temperature) to rule out assay variability.
  • Example : If a QSAR model overestimates activity by >1 log unit, investigate solvent effects or compound aggregation in vitro .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?

  • Methodology :

  • Data Collection : Use synchrotron radiation for high-resolution data. For twinned crystals, apply twin refinement in SHELXL (HKLF 5 format) .
  • Validation : Check for Rint_{int} > 5% or unusual displacement parameters using PLATON/ADDSYM .
  • Example : A recent study resolved twinning in a benzimidazolone derivative by merging data from multiple crystals .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Methodology :

  • ADME Profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.